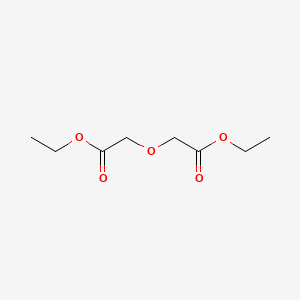

Diethyl 2,2'-oxydiacetate

CAS No.: 6634-17-9

Cat. No.: VC7991883

Molecular Formula: C8H14O5

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6634-17-9 |

|---|---|

| Molecular Formula | C8H14O5 |

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | ethyl 2-(2-ethoxy-2-oxoethoxy)acetate |

| Standard InChI | InChI=1S/C8H14O5/c1-3-12-7(9)5-11-6-8(10)13-4-2/h3-6H2,1-2H3 |

| Standard InChI Key | HXRSYRRQEGJNQW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)COCC(=O)OCC |

| Canonical SMILES | CCOC(=O)COCC(=O)OCC |

Introduction

Structural and Physicochemical Properties

Diethyl 2,2'-oxydiacetate features a symmetrical structure with two ethoxycarbonyl groups (-COOCH₂CH₃) bridged by an oxygen atom. The IUPAC name, ethyl 2-(2-ethoxy-2-oxoethoxy)acetate, reflects its esterified carboxylate groups and ether linkage . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.19 g/mol |

| SMILES | CCOC(=O)COCC(=O)OCC |

| InChIKey | HXRSYRRQEGJNQW-UHFFFAOYSA-N |

| Predicted Collision Cross Section (Ų) | 140.6–149.0 (varies by adduct) |

The compound’s bifunctional nature enables participation in diverse reactions, including ester hydrolysis, nucleophilic substitutions, and cyclizations. Its ether linkage enhances conformational flexibility, allowing it to act as a spacer in molecular architectures.

Synthesis and Industrial Production

The primary synthesis route involves the reaction of diethylene glycol with acetic anhydride under controlled conditions. This esterification process yields diethyl 2,2'-oxydiacetate alongside acetic acid as a byproduct:

Alternative methods may utilize transesterification or acid-catalyzed condensation, though industrial-scale production predominantly relies on the anhydride route due to its efficiency and scalability.

Applications in Organic Synthesis

Condensation Reactions and Isomer Formation

Diethyl 2,2'-oxydiacetate reacts with aromatic ketones (e.g., 4-chloroacetophenone) to form Z- and E-isomers of 5-alkyl-4-ethoxycarbonyl-5-(4'-chlorophenyl)-3-oxa-4-pentenoic acids . In a landmark study, Z-hemiesters predominated (40–42% yield) due to steric factors favoring transoid orientations of substituents during cyclization . Key findings include:

-

Steric Control: The p-chlorophenyl group’s bulk promotes diequatorial positioning in intermediate lactonic structures, favoring Z-configuration .

-

Spectroscopic Validation: IR spectra of Z-isomers show distinct carbonyl stretches at 1712 cm⁻¹ (α,β-unsaturated ester) and 1686 cm⁻¹ (non-conjugated carboxyl) .

Anhydride and Hydrazide Derivatives

Cyclization of diacids derived from diethyl 2,2'-oxydiacetate yields cyclic anhydrides, which further react with hydrazine or phenylhydrazine to form hydrazide derivatives . For example:

These derivatives exhibit applications in heterocyclic chemistry, such as synthesizing oxazine frameworks with antimicrobial potential .

Catalytic Applications in Metal Complexes

Recent advances highlight diethyl 2,2'-oxydiacetate as a precursor for diglycolic acid ligands in nickel(II) complexes. In a 2025 study, [Ni(ODA)(H₂O)₃]·1.5 H₂O (ODA = oxydiacetate) demonstrated superior catalytic activity in cross-coupling reactions compared to thiodiacetic acid (TDA) analogues . Key results include:

| Ligand | Donor Atom | Catalytic Activity (%) |

|---|---|---|

| ODA (Oxydiacetate) | Oxygen | 92.3 |

| TDA (Thiodiacetate) | Sulfur | 68.7 |

The oxygen donor’s lower electronegativity enhances complex stability and electron-donating capacity, optimizing catalytic performance .

Spectroscopic and Mechanistic Insights

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra of diethyl 2,2'-oxydiacetate derivatives reveal characteristic signals:

-

δ 1.1–1.4 ppm: Ethyl group protons (-CH₂CH₃).

-

δ 3.7–4.0 ppm: Methylene protons adjacent to ether oxygen (-OCH₂COO) .

-

δ 7.3–7.6 ppm: Aromatic protons in aryl-substituted derivatives .

Infrared (IR) Spectroscopy

IR analysis confirms ester carbonyl stretches at 1710–1730 cm⁻¹ and ether C-O-C vibrations at 1100–1250 cm⁻¹, consistent with the compound’s bifunctional design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume